Purity and Batch-to-Batch Analytical Consistency Relative to Closest Available Analog
Commercial lots of the target compound are supplied with 90% purity (Bidepharm) and 95% purity (AKSci) with batch-specific NMR, HPLC, or GC characterization . In contrast, the closest available analog N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide (CAS 1078791-26-0) is offered at 95%–98% purity but without evidence of identical residual impurity profiling; the differing synthetic route and purification required for the N1-(2-chlorophenyl)methyl derivative may introduce unique byproducts that are not present in the simpler analog .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 90% (Bidepharm); 95% (AKSci) |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide (CAS 1078791-26-0): 95–98% |
| Quantified Difference | Up to 8 percentage points lower purity floor; different impurity profile expected |
| Conditions | Commercial supplier QC data; no orthogonal round-robin comparison available |
Why This Matters
Procurement decisions that ignore purity differentials and impurity profile differences risk introducing unknown contaminants into biological assays, which can produce false positives in high-throughput screening campaigns.
